chemical structure and physicochemical properties of 9,11-dehydro ethynyl estradiol
chemical structure and physicochemical properties of 9,11-dehydro ethynyl estradiol
An In-depth Technical Guide to 9,11-Dehydro Ethynyl Estradiol: Chemical Structure and Physicochemical Properties
Introduction
9,11-Dehydro ethynyl estradiol is a synthetic steroid and a significant derivative of ethynyl estradiol, a widely used component in oral contraceptives. It is primarily recognized as a degradation product and impurity in ethynyl estradiol preparations.[1][2] The introduction of a double bond between the 9th and 11th carbon positions in the steroid nucleus distinguishes it from its parent compound, leading to altered conformational and physicochemical characteristics.[3] This guide provides a comprehensive overview of the , intended for researchers, scientists, and professionals in drug development and quality control.
Chemical Structure and Identification
The core structure of 9,11-dehydro ethynyl estradiol is a steroid nucleus with an aromatic A-ring, a hydroxyl group at C3, a tertiary alcohol and an ethynyl group at C17, and a characteristic double bond between C9 and C11.[3][4] This unsaturation flattens the B, C, and D rings of the steroid, which can influence its biological activity and receptor binding affinity compared to ethynyl estradiol.[5]
Key identifiers for 9,11-dehydro ethynyl estradiol are:
-
IUPAC Name : (8S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol[4][6]
-
Synonyms : Δ⁹,¹¹-Ethinyl Estradiol, 19-Nor-17α-pregna-1,3,5(10),9(11)-tetraen-20-yne-3,17-diol, Ethinyl Estradiol Related Compound B[2][7][8][9]
dot graph "Chemical_Structure_of_9_11_Dehydro_Ethynyl_Estradiol" { layout=neato; node [shape=plaintext]; edge [style=solid, color="#202124"];
// Atom nodes C1 [label="C", pos="1.5,0!"]; C2 [label="C", pos="2.5,0.5!"]; C3 [label="C", pos="3.5,0!"]; C4 [label="C", pos="3.5,-1!"]; C5 [label="C", pos="2.5,-1.5!"]; C10 [label="C", pos="1.5,-1!"]; C6 [label="C", pos="2.5,-2.5!"]; C7 [label="C", pos="1.5,-3!"]; C8 [label="C", pos="0.5,-2.5!"]; C9 [label="C", pos="0.5,-1.5!"]; C11 [label="C", pos="-0.5,-1.5!"]; C12 [label="C", pos="-1.5,-2!"]; C13 [label="C", pos="-1.5,-3!"]; C14 [label="C", pos="-0.5,-3.5!"]; C15 [label="C", pos="-0.5,-4.5!"]; C16 [label="C", pos="-1.5,-4!"]; C17 [label="C", pos="-2.0,-3.0!"]; C18 [label="C", pos="-2.5,-3.5!"]; C_ethynyl1 [label="C", pos="-3.0,-2.5!"]; C_ethynyl2 [label="C", pos="-3.8,-2.2!"]; O3 [label="O", pos="4.5,0.5!"]; O17 [label="O", pos="-2.8,-3.5!"]; H_ethynyl [label="H", pos="-4.5,-2.0!"]; H_O3 [label="H", pos="5.2,0.3!"]; H_O17 [label="H", pos="-3.2,-4.0!"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C10; C10 -- C1; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C8 -- C14; C9 -- C11 [style=double, penwidth=2]; C11 -- C12; C12 -- C13; C13 -- C14; C13 -- C17; C14 -- C15; C15 -- C16; C16 -- C17; C13 -- C18; C17 -- C_ethynyl1; C_ethynyl1 -- C_ethynyl2 [style=triple, penwidth=2]; C_ethynyl2 -- H_ethynyl; C3 -- O3; O3 -- H_O3; C17 -- O17; O17 -- H_O17;
// Aromatic ring indication aromatic1 [label="", shape=circle, style=dotted, pos="2.5,-0.5!", width=2.0]; } end_dot Caption: 2D Chemical Structure of 9,11-Dehydro Ethynyl Estradiol.
Physicochemical Properties
A summary of the key physicochemical properties of 9,11-dehydro ethynyl estradiol is provided in the table below. This data is crucial for developing analytical methods, formulation strategies, and understanding its behavior in biological systems.
| Property | Value | Source(s) |
| Molecular Weight | 294.39 g/mol | [1][4][7] |
| Monoisotopic Mass | 294.162 Da | [6][10] |
| Appearance | Solid, can appear as off-white or yellow | [8][9][11] |
| XLogP3 | 3.3 | [4] |
| Storage Temperature | Recommended at 2-8°C or -20°C | [6][12] |
| Purity (typical) | >95% (HPLC) | [6][11] |
| Solubility | Data not specifically available. For the parent compound, ethynyl estradiol, solubility in ethanol is ~30 mg/mL and ~20 mg/mL in DMSO and DMF. It is sparingly soluble in aqueous buffers. | [13] |
| Melting Point | Not specified in the reviewed literature. | - |
| pKa | Not specified in the reviewed literature. | - |
Synthesis Overview
The synthesis of 9,11-dehydro steroids, including 9,11-dehydro ethynyl estradiol, typically involves the introduction of a double bond at the C9-C11 position of a suitable steroid precursor. A common method involves dehydrogenation using a quinone, such as chloranil, in a suitable solvent system.[3][14]
Experimental Protocol: Synthesis of 17α-ethynyl-Δ⁹(¹¹)-dehydro-estradiol
This protocol is adapted from the process described in U.S. Patent 3,151,134A.[14] The causality behind this experimental choice lies in its established effectiveness for creating the 9,11-dehydro functionality in steroidal systems with an aromatic A-ring.
Step 1: Dehydrogenation
-
Prepare a solution of the starting material, the 3-methyl-ether of 17α-ethynylestradiol (2.7 g), in a mixture of anhydrous dioxane (40 ml) and tert-butanol (121 ml).
-
Add chloranil (8 g) to the solution. The use of chloranil as a dehydrogenating agent is a well-established method for introducing unsaturation in steroid cores.
-
Reflux the mixture under a nitrogen atmosphere for 24 hours. The inert atmosphere is crucial to prevent side reactions.
-
After cooling, process the organic solution to isolate the intermediate, the 3-methyl-ether of 17α-ethynyl-Δ⁹(¹¹)-dehydro-estradiol. This typically involves extraction and chromatographic purification.
Step 2: Demethylation
-
Treat the isolated 3-methyl-ether intermediate with pyridine hydrochloride (4 g) at 200-210°C. This high-temperature reaction cleaves the methyl ether to yield the free phenolic hydroxyl group at C3.
-
After the reaction is complete, cool the mixture and purify the product to obtain 17α-ethynyl-Δ⁹(¹¹)-dehydro-estradiol (9,11-dehydro ethynyl estradiol). Purification is typically achieved through crystallization or chromatography.
Analytical Methodologies
The analysis of 9,11-dehydro ethynyl estradiol, particularly as an impurity in pharmaceutical products, requires sensitive and selective analytical methods. High-Performance Liquid Chromatography (HPLC) is a primary technique for its separation and quantification.[15][16]
Experimental Protocol: HPLC Analysis
This protocol is based on methodologies developed for the separation of estradiol and its degradation products, which is a self-validating system as it demonstrates specificity in a complex matrix.[15]
1. Chromatographic System:
-
Column: Kinetex™ PFP (Pentafluorophenyl) analytical column. This column chemistry is chosen for its unique selectivity for aromatic and steroidal compounds.
-
Mobile Phase A: Deionized water
-
Mobile Phase B: Methanol
-
Gradient Program: A suitable gradient program should be developed to resolve 9,11-dehydro ethynyl estradiol from ethynyl estradiol and other related impurities. An example would be starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C, for reproducibility.
2. Detection:
-
UV Detection: Monitoring at a wavelength where both ethynyl estradiol and its dehydro derivative absorb, such as around 280 nm.[13]
-
Fluorescence Detection: Can be employed for enhanced sensitivity and specificity if the compound is fluorescent.
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., methanol or a mixture of mobile phases).
-
Filter the sample through a 0.45 µm filter before injection to protect the column.
4. Validation Parameters:
-
The method should be validated for selectivity, sensitivity (LOD/LOQ), linearity, precision, and accuracy as per ICH guidelines.[16]
Spectral Data Interpretation
While specific spectral data for 9,11-dehydro ethynyl estradiol is not widely published, interpretation can be inferred from the parent compound, ethynyl estradiol, and related structures.
-
Mass Spectrometry (MS): In electrospray ionization (ESI)-MS, like ethynyl estradiol, 9,11-dehydro ethynyl estradiol would be expected to readily lose a water molecule from the C17 position.[17] The protonated molecule [M+H]⁺ would have an m/z of approximately 295.17, and the dehydrated ion [M+H-H₂O]⁺ would be observed at m/z 277.16.[10]
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the O-H stretch of the hydroxyl groups (~3300-3400 cm⁻¹), the C≡C stretch of the ethynyl group (~2100 cm⁻¹), a sharp C≡C-H stretch (~3300 cm⁻¹), and aromatic C=C stretching bands (~1500-1600 cm⁻¹).[18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show signals for the aromatic protons, the ethynyl proton (a singlet around 2.6 ppm), and the methyl protons at C18 (a singlet). The introduction of the C9-C11 double bond would result in a vinylic proton signal and shifts in the signals of adjacent protons compared to ethynyl estradiol.
Conclusion
9,11-Dehydro ethynyl estradiol is a critical compound to monitor in the manufacturing and stability testing of ethynyl estradiol-containing pharmaceuticals. Its distinct chemical structure, arising from the C9-C11 double bond, imparts unique physicochemical properties that necessitate specific analytical methodologies for its control. This guide provides foundational knowledge on its structure, properties, synthesis, and analysis to support further research and development in this area.
References
-
precisionFDA. 9,11-DEHYDRO ETHYNYL ESTRADIOL. [Link]
-
PubChem. 9,11-Dehydro ethynyl estradiol | C20H22O2 | CID 11150565. [Link]
-
PubChemLite. 9,11-dehydro ethynyl estradiol (C20H22O2). [Link]
- Google Patents. US3151134A - Delta9(11)
-
IMR Press. Separation of Δ6- and Δ9,11-estradiol: analytical method development, validation and practical application. [Link]
-
ARTIS STANDARDS. 9,11-Dehydro Ethynyl Estradiol. [Link]
-
ESS Chem Co. 9(11)-Dehydro Ethynyl Estradiol [CAS 1231-96-5]. [Link]
-
ResearchGate. Separation of Δ6- and Δ9,11-estradiol: analytical method development, validation and practical application | Request PDF. [Link]
-
National Institute of Standards and Technology. Ethinyl Estradiol - the NIST WebBook. [Link]
-
Pharmaffiliates. CAS No : 1231-96-5 | Product Name : 9,11-Dehydro Ethynyl Estradiol. [Link]
-
PubMed. Preparation of 9-alpha,11-xi-tritiated 17-alpha-ethynylestradiol, mestranol, estradiol-alpha-17-beta, and norethindrone. [Link]
-
National Institute of Standards and Technology. Estradiol - the NIST WebBook. [Link]
-
MDPI. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. [Link]
-
Drugfuture. 9,11-DEHYDRO ETHYNYL ESTRADIOL. [Link]
-
ResearchGate. Synthesis of Δ4,9(11)‐diene propargylic alcohol 8. [Link]
-
University of Hertfordshire. Estradiol - AERU. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 9,11-Dehydro Ethynyl Estradiol [artis-standards.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 9,11-Dehydro ethynyl estradiol | C20H22O2 | CID 11150565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 9,11-Dehydro Ethynyl Estradiol | LGC Standards [lgcstandards.com]
- 7. GSRS [precision.fda.gov]
- 8. cymitquimica.com [cymitquimica.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. PubChemLite - 9,11-dehydro ethynyl estradiol (C20H22O2) [pubchemlite.lcsb.uni.lu]
- 11. esschemco.com [esschemco.com]
- 12. 9,11-Dehydro Ethynyl Estradiol | 1231-96-5 [sigmaaldrich.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. US3151134A - Delta9(11)-dehydro-estrone, estradiol, derivatives thereof and process for preparation - Google Patents [patents.google.com]
- 15. imrpress.com [imrpress.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Estradiol [webbook.nist.gov]
- 19. Ethinyl Estradiol(57-63-6) IR Spectrum [chemicalbook.com]
